

Kinetic Profiling & Reactivity Guide: Iodo-Quinazolinone Regioisomers in Cross-Coupling

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Compound of Interest

Compound Name: 8-Iodoquinazolin-4(3H)-one

CAS No.: 77150-36-8

Cat. No.: B3029736

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Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Kinetic differentiation of 6-iodo and 8-iodoquinazolinone isomers in Palladium-catalyzed cross-coupling.

Executive Summary: The Regioselectivity Landscape

In the optimization of quinazolinone-based pharmacophores, the choice of halogenated precursor—specifically the regioisomer—dictates synthetic efficiency and scalability. While 6-iodoquinazolinone (6-IQ) and 8-iodoquinazolinone (8-IQ) share identical molecular weights and similar solubilities, their kinetic profiles in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) diverge significantly due to distinct steric and electronic environments.

The Bottom Line:

- 6-Iodoquinazolinone: Exhibits superior reaction rates (

) and higher turnover frequencies (TOF). It behaves analogously to a para-substituted electron-deficient aryl iodide, facilitating rapid oxidative addition with minimal steric penalty.

- 8-Iodoquinazolinone: Displays retarded kinetics (approx. 3–5x slower

) due to peri-strain from the C5-proton and steric crowding near the N1-position. It requires specialized ligands (e.g., bulky biaryl phosphines like XPhos) to achieve full conversion under mild conditions.

This guide provides the mechanistic rationale, comparative data, and validated protocols to quantify these differences.

Mechanistic Foundation: Sterics vs. Electronics

The reactivity of iodo-quinazolinones is governed by the electrophilicity of the C–I bond and the accessibility of the Palladium(0) catalyst.

Electronic Activation

The quinazolinone core is an electron-withdrawing heteroaromatic system.

- 6-Position: Located para to the electron-withdrawing carbonyl/amidine system. The inductive withdrawal lowers the LUMO energy of the C–I bond, accelerating oxidative addition (OA).
- 8-Position: Located ortho to the N1 nitrogen. While inductively activated, the proximity to the nitrogen lone pair can induce non-productive coordination with the metal center, potentially dampening the cycle.

Steric Constraint (The Dominant Factor)

- 6-Position: Sterically unencumbered.^[1] The catalyst approaches freely.
- 8-Position: Significant steric hindrance arises from the "bay region" effect (interaction with N1-substituents) and the adjacent C7-H. This hinders the formation of the 12-electron mono-ligated Pd species required for OA.

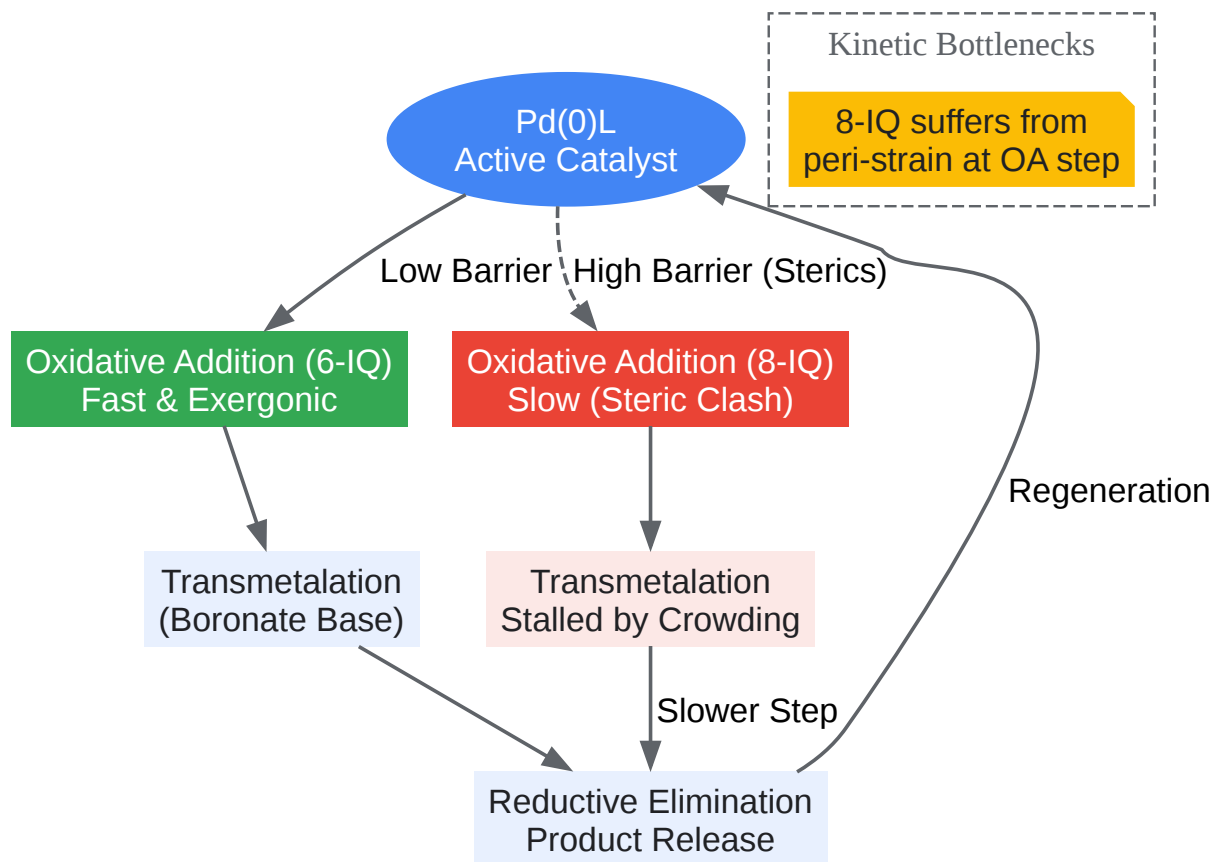
Comparative Analysis: 6-IQ vs. 8-IQ

The following table summarizes the kinetic and synthetic performance of the two isomers under standard Suzuki-Miyaura conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O).

Feature	6-Iodoquinazolinone (6-IQ)	8-Iodoquinazolinone (8-IQ)
Relative Rate ()	1.0 (Benchmark)	0.25 – 0.35
Oxidative Addition	Fast; often not Rate Determining Step (RDS).	Slow; likely RDS due to sterics.
Ligand Requirement	Standard phosphines (PPh ₃ , dppf) are sufficient.	Requires bulky, electron-rich ligands (SPhos, XPhos) to force OA.
Homocoupling Risk	Low (<5%).	Moderate (10–15%) due to stalled transmetalation.
Temperature Sensitivity	Reacts efficiently at 60–80 °C.	Often requires >100 °C for complete conversion.

Visualizing the Kinetic Pathway

The following diagram illustrates the catalytic cycle, highlighting the specific energetic barriers faced by the 8-iodo isomer compared to the 6-iodo isomer.



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Caption: Comparative catalytic cycle showing the high-energy oxidative addition barrier for 8-iodoquinazolinone due to steric hindrance.

Experimental Protocols

To validate these kinetic differences in your specific substrate class, use the following self-validating protocols.

Protocol A: Competitive Reactivity Screening (The "Race")

Objective: Determine the relative reactivity ratio (

) in a single pot.

- Preparation: In a glovebox or under Ar, charge a reaction vial with:
 - 6-Iodoquinazolinone (0.5 mmol)
 - 8-Iodoquinazolinone (0.5 mmol)
 - Internal Standard (e.g., dodecane or 1,3,5-trimethoxybenzene, 0.5 mmol)
 - Phenylboronic acid (0.5 mmol, Limiting Reagent)
 - Base: K_2CO_3 (2.0 mmol)[2]
 - Solvent: Dioxane/ H_2O (4:1, 5 mL, degassed)
- Initiation: Add $Pd(dppf)Cl_2$ (1 mol%) and heat to 80 °C.
- Sampling: Aliquot 50 μ L every 15 minutes into cold EtOAc/Brine to quench.
- Analysis: Analyze organic phase by GC-FID or HPLC.
- Calculation: Plot

vs time. The ratio of the slopes is

.

- Expectation: 6-IQ consumption will be significantly faster. The product ratio at low conversion (<20%) reflects the ratio of rate constants.

Protocol B: Single-Turnover Kinetic Profiling

Objective: Determine absolute rate constants (

) and induction periods.

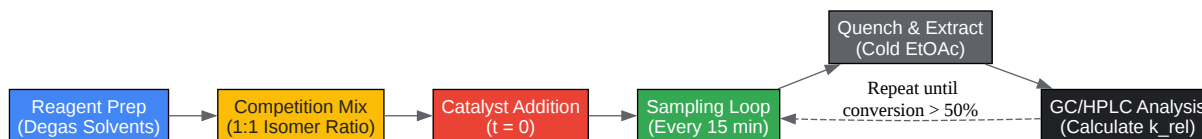
- Setup: Prepare two separate reaction vessels (one for 6-IQ, one for 8-IQ).
- Conditions: Use pseudo-first-order conditions (excess boronic acid, 10 equiv).

- Monitoring: Use in situ IR (ReactIR) or reaction calorimetry if available. Alternatively, use HPLC sampling at

min.
- Data Processing:
 - Plot Concentration vs. Time.
 - Apply the rate law: rate =

.
 - Check for "Induction Period": A lag at the start of the 8-IQ reaction indicates slow activation or catalyst restructuring required to accommodate the steric bulk.

Experimental Workflow Diagram



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Caption: Step-by-step workflow for the competitive kinetic profiling of quinazolinone isomers.

References

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